5,5'-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione)
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Overview
Description
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione): is a chemical compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two methoxy groups and a disulfide bridge connecting two naphthoquinone units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxynaphthalene-1,4-dione.
Formation of Disulfide Bridge: The key step involves the formation of a disulfide bridge between two naphthoquinone units. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as iodine or hydrogen peroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the naphthoquinone units to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) has several scientific research applications:
Chemistry: Used as a redox-active compound in studies related to electron transfer processes.
Biology: Investigated for its potential role in inducing apoptosis and necrosis in cancer cells through the generation of reactive oxygen species (ROS).
Medicine: Explored for its anticancer properties, particularly in targeting Ras-mutated cancer cells.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) involves its redox properties. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis. The compound has been shown to downregulate H-Ras protein expression and inhibit Ras-mediated downstream signaling pathways, making it a potential therapeutic agent for Ras-mediated cancers .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: A parent compound with similar redox properties.
2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione: A derivative with enhanced anticancer properties.
Uniqueness
5,5’-Disulfanediylbis(2,3-dimethoxynaphthalene-1,4-dione) is unique due to the presence of the disulfide bridge, which imparts distinct redox properties and enhances its potential as a therapeutic agent. The compound’s ability to generate ROS and target specific molecular pathways sets it apart from other naphthoquinone derivatives.
Properties
CAS No. |
89226-92-6 |
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Molecular Formula |
C24H18O8S2 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
5-[(6,7-dimethoxy-5,8-dioxonaphthalen-1-yl)disulfanyl]-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C24H18O8S2/c1-29-21-17(25)11-7-5-9-13(15(11)19(27)23(21)31-3)33-34-14-10-6-8-12-16(14)20(28)24(32-4)22(30-2)18(12)26/h5-10H,1-4H3 |
InChI Key |
CTHHKSDZFLGZLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SSC3=CC=CC4=C3C(=O)C(=C(C4=O)OC)OC)OC |
Origin of Product |
United States |
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